2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid
Description
Classification Within Organoboron Compounds
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid belongs to the class of arylboronic acids, a subset of organoboron compounds where the boronic acid moiety is directly attached to an aromatic ring. Organoboron compounds are broadly classified based on the nature of the organic substituent attached to the boron atom, including alkylboronic acids, arylboronic acids, and heteroarylboronic acids. The presence of the pyrrolidinyl group and trifluoromethyl substituent on the phenyl ring further categorizes this compound as a functionalized arylboronic acid, which influences its chemical properties and reactivity.
Nomenclature and Identification Parameters
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is this compound. This nomenclature reflects the substitution pattern on the phenyl ring, with a pyrrolidinyl group at the 2-position and a trifluoromethyl group at the 5-position relative to the boronic acid functional group. Identification parameters for this compound typically include spectral data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including ^1H and ^19F NMR, and crystallographic analysis. These techniques confirm the molecular structure and substitution pattern, as well as provide insight into the electronic environment of the boronic acid moiety and substituents.
Basic Structural Features and Significance
Structurally, this compound consists of a phenyl ring substituted with a boronic acid group (-B(OH)2), a pyrrolidinyl nitrogen-containing heterocycle at the ortho position (2-position), and a trifluoromethyl group (-CF3) at the meta position (5-position). The boronic acid group is pivotal for its reactivity, particularly in forming reversible covalent bonds with diols and other nucleophiles, which is significant in molecular recognition and catalysis. The trifluoromethyl substituent is electron-withdrawing, which affects the acidity of the boronic acid and its binding properties. Indeed, the acidity constant (pKa) of this compound is notably low (approximately 5.67), indicating enhanced acidity compared to other substituted phenylboronic acids, which may facilitate stronger binding interactions with diols and biomolecules such as adenosine monophosphate. The pyrrolidinyl substituent introduces a nitrogen donor site that can influence the electronic properties and solubility of the molecule.
Data Table: Selected Boronic Acids and Their Acidity Constants (pKa)
| Compound Description | Substituent(s) | pKa Value | Reference |
|---|---|---|---|
| Phenylboronic acid (unsubstituted) | None | 8.86 | |
| 3-Fluorophenylboronic acid | 3-Fluoro | 7.50 ± 0.02 | |
| 3-Trifluoromethylphenylboronic acid | 3-CF_3 | 7.85 ± 0.05 | |
| 2-Formylphenylboronic acid | 2-CHO | 7.31 | |
| 2-Formyl-5-fluorophenylboronic acid | 2-CHO, 5-F | 6.72 ± 0.03 | |
| This compound | 2-Pyrrolidinyl, 5-CF_3 | 5.67 ± 0.01 |
This data highlights the significant influence of the pyrrolidinyl and trifluoromethyl substituents on the acidity and, consequently, the chemical behavior of the boronic acid group.
Research Findings
Recent synthetic studies have demonstrated that this compound can be synthesized via multi-step procedures involving the introduction of the trifluoromethyl group and pyrrolidinyl substituent onto the phenyl ring, followed by boronation steps. Characterization by infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography confirms the molecular structure and substitution pattern. Density functional theory studies have provided insights into the electronic structure and reactivity, supporting the observed acidity and potential for strong diol binding.
The enhanced acidity and unique substitution pattern make this compound a promising candidate for applications in molecular recognition, catalysis, and potentially antimicrobial activity due to its ability to form stable complexes with biologically relevant diols.
Properties
IUPAC Name |
[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-3-4-10(9(7-8)12(17)18)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORAIKKCUJHDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176141 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-76-2 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stock Solution Preparation
For handling and use in experiments, stock solutions of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can be prepared in various concentrations. The following table provides guidance on preparing stock solutions:
| Amount of Compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
|---|---|---|---|
| 1 mg | 3.8604 mL | 0.7721 mL | 0.386 mL |
| 5 mg | 19.302 mL | 3.8604 mL | 1.9302 mL |
| 10 mg | 38.6041 mL | 7.7208 mL | 3.8604 mL |
These volumes are based on the molecular weight of the compound and are used to achieve the desired molarity.
In Vivo Formulation
For biological experiments, This compound can be formulated into a solution suitable for administration. A common method involves:
- DMSO Master Liquid: Dissolve the compound in DMSO to create a master liquid.
- PEG300 and Tween 80 Addition: Add PEG300 and Tween 80 to the DMSO solution, mixing thoroughly after each addition to ensure clarity.
- Water Addition: Finally, add distilled water to achieve the desired concentration and clarity.
Alternatively, the DMSO solution can be mixed with corn oil for formulation.
Research Findings
Boronic acids, including derivatives like This compound , are known for their bioactive properties and are used in various chemical and pharmaceutical applications. Their ability to form covalent bonds with diols makes them useful in drug design and synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as halides or amines can be used under appropriate conditions.
Major Products Formed
Phenols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Aromatics: Formed through nucleophilic substitution.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues.
Medicine: Explored for its potential in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid involves the interaction of the boronic acid group with target molecules. In biological systems, the boronic acid can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key differences in substituents, positions, and reactivity:
Key Observations :
- Electron-donating groups (e.g., pyrrolidinyl) enhance boron’s nucleophilicity, favoring cross-coupling efficiency .
- Electron-withdrawing groups (e.g., Cl, CN) reduce reactivity but improve stability and selectivity in certain reactions .
Suzuki-Miyaura Cross-Coupling
- The target compound’s pyrrolidinyl group facilitates ortho-directing effects in ruthenium-catalyzed C-H silylation, enabling regioselective functionalization .
- In contrast, chloro-substituted analogs (e.g., 2-Chloro-5-CF₃-phenylboronic acid) show lower yields in silylation due to reduced boron activation .
Stability and Handling
Biological Activity
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid (CAS: 1704063-76-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activities of this compound, drawing on various studies to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine with 5-trifluoromethylphenylboronic acid under controlled conditions. The synthetic route can vary, but it generally includes steps such as:
- Formation of the boronic acid derivative.
- Coupling with pyrrolidine using standard coupling reagents.
Antimicrobial Activity
Research indicates that derivatives of phenylboronic acids exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate moderate to high activity against various pathogens:
- Candida albicans : Moderate activity observed.
- Aspergillus niger : Higher activity compared to Candida spp.
- Bacillus cereus : Notably lower Minimum Inhibitory Concentration (MIC) values than established drugs like Tavaborole (AN2690), indicating potent antibacterial properties .
The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways through the formation of spiroboronates with diols .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various boronic acids, including related compounds, using both agar diffusion and MIC determination methods.
- Results indicated that at a concentration of 100 µg, the compound completely inhibited the growth of both Candida albicans and Aspergillus niger, with inhibition zones measuring 8 mm and 5 mm respectively .
- Molecular Docking Studies :
Table of Biological Activities
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 100 | Moderate |
| Aspergillus niger | 100 | Moderate |
| Bacillus cereus | <50 | High |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling ( ), a palladium-catalyzed reaction between a boronic acid precursor and a halogenated aromatic compound. For this compound:
- Step 1 : Start with 2-bromo-5-(trifluoromethyl)phenylboronic acid (or a pinacol ester derivative) as the boronic acid source.
- Step 2 : Couple with a pyrrolidine-substituted aryl halide (e.g., 1-(2-iodophenyl)pyrrolidine) using Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos) in a solvent like THF or dioxane.
- Step 3 : Optimize reaction conditions (temperature: 80–100°C; base: K₂CO₃ or Cs₂CO₃) to enhance yield.
Key Considerations : The electron-withdrawing trifluoromethyl group may slow coupling kinetics; ligand choice and solvent polarity are critical for efficiency .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and substituent integration. The pyrrolidine protons (δ 1.8–2.2 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) are diagnostic.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (exact mass: ~289.1 g/mol).
- X-ray Crystallography : Resolve steric effects from the pyrrolidine and trifluoromethyl groups (if crystalline).
- HPLC-PDA : Assess purity (>95% recommended for catalytic studies) using a C18 column with acetonitrile/water gradients .
Advanced: How does the pyrrolidine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The pyrrolidine group introduces steric hindrance and electron-donating effects:
- Steric Effects : The bulky substituent at the 2-position may reduce coupling efficiency with large aryl halides. Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates ( ).
- Electronic Effects : The electron-rich pyrrolidine may counteract the electron-withdrawing trifluoromethyl group, balancing reactivity.
- Experimental Optimization : Screen ligands (e.g., SPhos vs. XPhos) and bases (e.g., K₃PO₄ vs. Cs₂CO₃) to mitigate steric challenges. Kinetic studies (e.g., monitoring by GC-MS) can identify rate-limiting steps .
Advanced: What strategies enable regioselective functionalization of this boronic acid?
Methodological Answer:
For ortho-functionalization (e.g., C–H silylation):
- Directing Groups : Use Ru-catalyzed silylation with hydrosilanes ( ). The boronic acid group acts as a transient directing moiety.
- Conditions : React with triethylsilane in the presence of RuH₂(CO)(PPh₃)₃ (135°C, toluene). The trifluoromethyl group enhances electrophilicity at the ortho position.
- Post-Functionalization : Apply Suzuki-Miyaura coupling to the silylated product for biaryl synthesis. Monitor regioselectivity via NOESY NMR .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (THF, DMF, DMSO) but poorly in water. The trifluoromethyl group reduces hydrophilicity ( ).
- Stability :
Advanced: How can computational methods aid in predicting reactivity or binding properties?
Methodological Answer:
- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Pd oxidative addition steps). The trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, accelerating certain pathways.
- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., binding to enzymes via boronate ester formation).
- Solubility Prediction : Use COSMO-RS to estimate solvation free energy in solvents like acetone or chloroform ( ).
Advanced: What biological applications are plausible for this compound?
Methodological Answer:
- Enzyme Inhibition : The boronic acid group can reversibly inhibit serine proteases (e.g., proteasome activity assays).
- Drug Delivery : Conjugate with targeting moieties (e.g., antibodies) via boronate ester linkages.
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization. Validate via confocal microscopy .
Basic: How to troubleshoot low yields in Suzuki-Miyaura reactions with this compound?
Methodological Answer:
- Check Catalyst System : Ensure Pd(0) is not deactivated; switch to air-stable Pd(II) precursors (e.g., Pd(OAc)₂) with excess PPh₃.
- Base Optimization : Test stronger bases (e.g., Cs₂CO₃) to neutralize BF₃ byproducts from trifluoromethyl decomposition.
- Purification : Use silica gel chromatography with 5% MeOH in DCM to separate unreacted boronic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
